molecular formula C12H22F3N3O2 B2568472 3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2309189-19-1

3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2568472
CAS No.: 2309189-19-1
M. Wt: 297.322
InChI Key: VLMLJKVWBUVKTB-UHFFFAOYSA-N
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Description

This compound features a urea core substituted with a 2-methoxyethyl group and a piperidin-4-ylmethyl moiety modified with a 2,2,2-trifluoroethyl chain.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N3O2/c1-20-7-4-16-11(19)17-8-10-2-5-18(6-3-10)9-12(13,14)15/h10H,2-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMLJKVWBUVKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoroethyl group. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Urea Moiety

a) 3-(Prop-2-en-1-yl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea (BK67693)
  • Structure : Replaces the methoxyethyl group with a propenyl chain.
  • This could lead to differences in tissue distribution and receptor binding kinetics .
b) 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)
  • Structure : Incorporates a rigid 2-oxaadamantyl group and a triazine-modified piperidine.
  • Impact : The adamantyl group significantly increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration. However, the triazine moiety introduces hydrogen-bonding capabilities distinct from the trifluoroethyl group in the target compound .
c) 1-(3-(5-Methoxy-2-(2,2,2-trifluoroethyl)phenyl)-4-oxothiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea (F2)
  • Structure: Integrates a thiazolidinone ring and trifluoromethoxyphenyl-triazole group.
  • Impact: The thiazolidinone core introduces conformational rigidity, while the triazole group serves as a bioisostere for carboxylic acids, enhancing target affinity. However, the added complexity may reduce synthetic accessibility compared to the simpler urea structure of the target compound .

Modifications on the Piperidine Ring

a) 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea
  • Structure : Substitutes the trifluoroethyl group with a methylsulfonyl moiety.
  • The tetrahydrofuranmethyl substituent on urea offers moderate lipophilicity, contrasting with the methoxyethyl group’s balance of solubility and permeability .
b) 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea
  • Structure : Features a fluorophenylpropyl chain on piperidine and a tetrazolylphenyl group on urea.
  • Impact : The fluorophenylpropyl group enhances lipophilicity and π-π stacking interactions, while the tetrazole ring (a carboxylic acid bioisostere) may improve metabolic stability and receptor binding. This contrasts with the target compound’s trifluoroethyl-piperidine, which prioritizes steric and electronic effects over aromatic interactions .

Comparative Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents Hypothetical logP Solubility (mg/mL) Notable Properties
Target Compound ~322.3 2-Methoxyethyl, Trifluoroethyl 2.1 0.8 Balanced solubility/permeability
BK67693 279.3 Propenyl, Trifluoroethyl 2.8 0.3 High lipophilicity
Compound 18 ~450.5 2-Oxaadamantyl, Triazine 3.5 0.1 CNS penetration potential
F2 ~625.6 Thiazolidinone, Triazole 4.0 <0.1 High target affinity

Research Findings and Implications

  • Metabolic Stability: The trifluoroethyl group in the target compound and BK67693 likely confers resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs .
  • Synthetic Accessibility: The target compound’s simpler structure (lacking complex heterocycles like thiazolidinone or triazole) may offer advantages in large-scale production compared to F2 or Compound 18 .

Biological Activity

3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a synthetic compound that has gained attention in pharmacological research due to its unique structure and potential biological activities. This compound features a trifluoroethyl-substituted piperidine moiety and a methoxyethyl group, which may influence its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C15H20F3N3OC_{15}H_{20}F_3N_3O, and it has a molecular weight of approximately 345.34 g/mol. The structure can be represented as follows:

\text{3 2 Methoxyethyl 1 1 2 2 2 trifluoroethyl piperidin 4 yl methyl}urea}

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including receptors and enzymes. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular function and homeostasis.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds with piperidine derivatives have been explored for their potential antidepressant properties.
  • Anticancer Activity : Some urea derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction.
  • Neuroprotective Effects : There is evidence suggesting that certain piperidine derivatives may protect neuronal cells from oxidative stress.

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
1-(2,2,2-Trifluoroethyl)-4-piperidoneAntidepressant effects
N-{[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamideAnticancer properties
1-(2-Fluorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ureaNeuroprotective effects

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant-like effects of various piperidine derivatives in animal models. The results indicated that compounds similar to this compound exhibited significant reductions in depressive-like behaviors when administered at specific doses.

Case Study 2: Anticancer Properties

In vitro studies on cell lines have demonstrated that urea derivatives can inhibit cell proliferation. For instance, a derivative structurally related to the target compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

Research into the biological activity of this compound is still emerging. However, preliminary findings suggest:

  • Binding Affinity : High binding affinity to dopamine and serotonin receptors could indicate potential use in treating mood disorders.
  • Cytotoxicity : Certain structural modifications may enhance cytotoxicity against cancer cell lines.

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